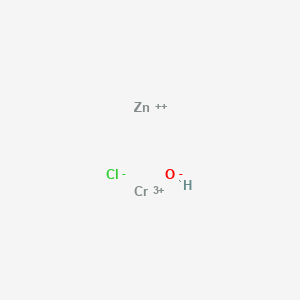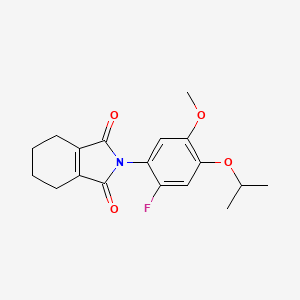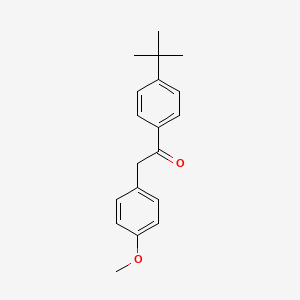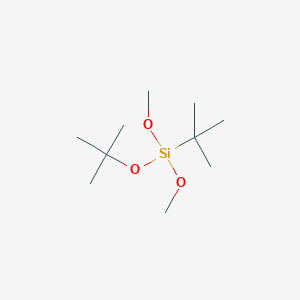
tert-Butoxy(tert-butyl)dimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butoxy(tert-butyl)dimethoxysilane is a silicon-based compound characterized by the presence of tert-butoxy and dimethoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butoxy(tert-butyl)dimethoxysilane can be synthesized through the reaction of tert-butyl alcohol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
SiCl4+2(CH3)3COH→(CH3)3CO-SiCl3+HCl
This intermediate can then be further reacted with methanol to form this compound:
(CH3)3CO-SiCl3+2CH3OH→(CH3)3CO-Si(OCH3)2+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butoxy(tert-butyl)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and alcohols.
Condensation: Formation of siloxane bonds through the elimination of methanol.
Substitution: Replacement of methoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Produces silanols and tert-butyl alcohol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
tert-Butoxy(tert-butyl)dimethoxysilane is used as a precursor in the synthesis of organosilicon compounds and siloxane polymers. It is also employed in the preparation of functionalized surfaces and coatings.
Biology and Medicine
In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone resins and elastomers. It is also utilized in the manufacturing of adhesives and sealants.
Wirkmechanismus
The mechanism of action of tert-Butoxy(tert-butyl)dimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom acts as a central hub, coordinating with oxygen atoms from the methoxy and tert-butoxy groups. This coordination facilitates the formation of stable siloxane networks, which are crucial for the compound’s applications in materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(tert-butoxy)silanethiol: Contains three tert-butoxy groups and a silicon-sulfur-hydrogen functional group.
tert-Butyl Ethers of Renewable Diols: Includes compounds like propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether.
Uniqueness
tert-Butoxy(tert-butyl)dimethoxysilane is unique due to its combination of tert-butoxy and dimethoxy groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and polymer formation.
Eigenschaften
CAS-Nummer |
133978-53-7 |
|---|---|
Molekularformel |
C10H24O3Si |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
tert-butyl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H24O3Si/c1-9(2,3)13-14(11-7,12-8)10(4,5)6/h1-8H3 |
InChI-Schlüssel |
AQPCDBILXLZJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](C(C)(C)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


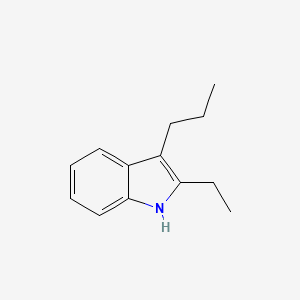


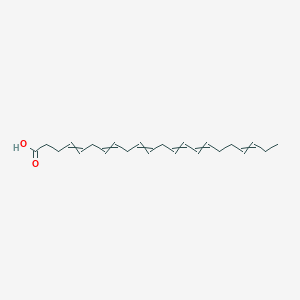
phosphanium nitrate](/img/structure/B14262546.png)


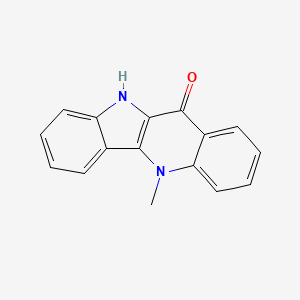
(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
